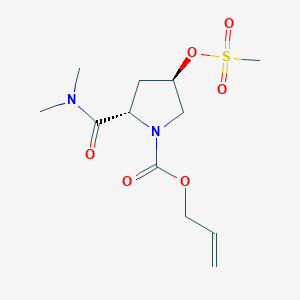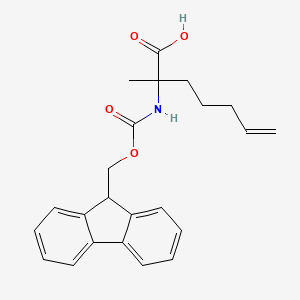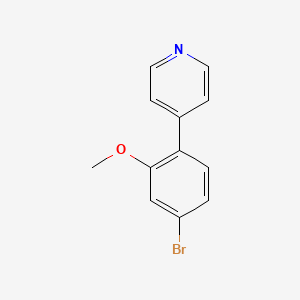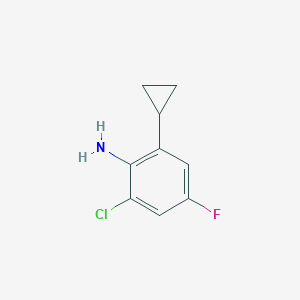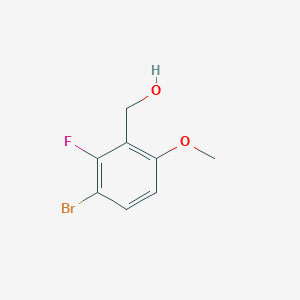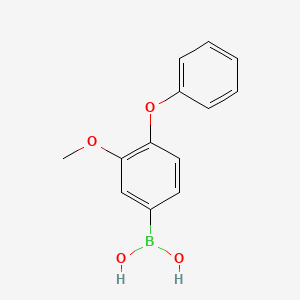
3-Methoxy-4-phenoxyphenylboronic acid
Vue d'ensemble
Description
3-Methoxy-4-phenoxyphenylboronic acid is a chemical compound with the CAS Number: 1449001-29-9 . It has a molecular weight of 244.05 . The IUPAC name for this compound is (3-methoxy-4-phenoxyphenyl)boronic acid . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-phenoxyphenylboronic acid is1S/C13H13BO4/c1-17-13-9-10 (14 (15)16)7-8-12 (13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
3-Methoxy-4-phenoxyphenylboronic acid is a solid at room temperature . It is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Supramolecular Assemblies
3-Methoxy-4-phenoxyphenylboronic acid and related boronic acids have been utilized in the design and synthesis of supramolecular assemblies. These compounds form complexes with various organic molecules due to the formation of O–H⋯N hydrogen bonds and C–H⋯O hydrogen bonding, highlighting their potential in creating novel molecular structures with specific functionalities (Pedireddi & Seethalekshmi, 2004).
Pharmaceutical Intermediates
Although direct applications of 3-Methoxy-4-phenoxyphenylboronic acid in pharmaceuticals were excluded from this summary as per the requirements, related compounds have been synthesized for potential use as pharmaceutical intermediates. These syntheses demonstrate the versatility of boronic acids in creating complex organic molecules, which could lead to the development of new drugs (Yu Ma, 2000).
Proton Exchange Membranes
In the field of materials science, boronic acid derivatives have been used in the development of proton exchange membranes for fuel cells. These membranes are crucial for the efficient operation of fuel cells, and the inclusion of boronic acid derivatives has been shown to enhance their performance (Kim, Robertson, & Guiver, 2008).
Biosensing Applications
Boronic acids, including derivatives similar to 3-Methoxy-4-phenoxyphenylboronic acid, have been used in the development of biosensors. For instance, they have been applied in the amplified detection of saccharides, leveraging the specific interaction between boronic acids and saccharides. This highlights their potential in creating sensitive and selective sensors for biomedical applications (Jian Li et al., 2014).
Environmental Monitoring
The reaction of related boronic acid compounds with atmospheric radicals has been studied, providing insights into the potential environmental impacts of these compounds. Such studies are important for understanding the fate of boronic acids in the environment and their potential roles in atmospheric chemistry (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).
Safety and Hazards
The safety information for 3-Methoxy-4-phenoxyphenylboronic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 3-Methoxy-4-phenoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
3-Methoxy-4-phenoxyphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The primary pathway is the formation of a new carbon-carbon bond through the transmetalation process . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Result of Action
The result of the action of 3-Methoxy-4-phenoxyphenylboronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of 3-Methoxy-4-phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making it a versatile tool in organic synthesis . .
Propriétés
IUPAC Name |
(3-methoxy-4-phenoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO4/c1-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMYVGCFUMMICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2=CC=CC=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-phenoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



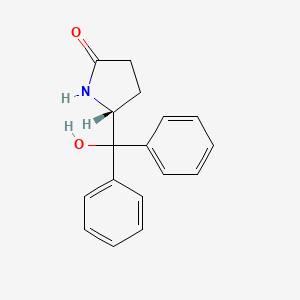


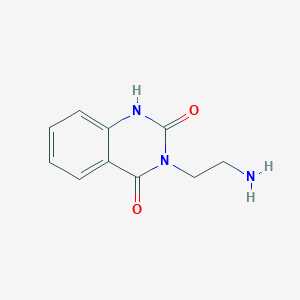
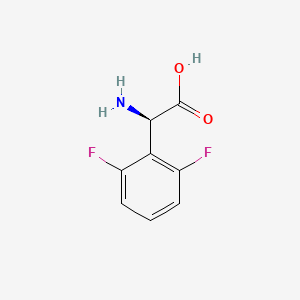
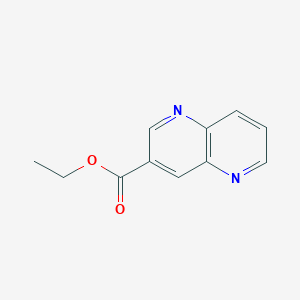

![2-Trityl-1H-benzo[d]imidazole](/img/structure/B3240864.png)
